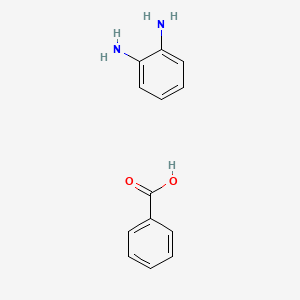

Benzene-1,2-diamine;benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzene-1,2-diamine: and benzoic acid are two distinct organic compounds with significant roles in various chemical processesIt is a precursor to many heterocyclic compounds and is used in the synthesis of dyes, polymers, and pharmaceuticals . Benzoic acid, with the formula C7H6O2, is a simple aromatic carboxylic acid widely used as a food preservative and in the synthesis of various organic substances .

Vorbereitungsmethoden

Benzene-1,2-diamine: can be synthesized through the reduction of 2-nitroaniline, which is obtained by treating 2-nitrochlorobenzene with ammonia. The reduction is typically carried out using zinc powder in ethanol . Industrially, it is produced by catalytic hydrogenation of 2-nitroaniline.

Benzoic acid: is commonly prepared by the oxidation of toluene using oxygen in the presence of cobalt or manganese naphthenates as catalysts . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification to yield benzoic acid .

Analyse Chemischer Reaktionen

Benzene-1,2-diamine: undergoes various reactions, including:

Condensation: with ketones and aldehydes to form benzimidazoles.

Oxidation: to form benzotriazole, a corrosion inhibitor.

Substitution: reactions with carboxylic acids to produce 2-substituted benzimidazoles.

Benzoic acid: participates in:

Esterification: to form esters used in perfumes and flavorings.

Reduction: to benzyl alcohol.

Substitution: reactions to form benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene-1,2-diamine: is used in the synthesis of various heterocyclic compounds, including benzimidazoles, which have applications in pharmaceuticals as antifungal, antiviral, and anticancer agents . It is also used in the production of dyes and polymers .

Benzoic acid: is widely used as a food preservative due to its antimicrobial properties . It is also a precursor in the synthesis of various organic compounds, including benzoyl chloride, benzyl benzoate, and phenol . In medicine, it is used in topical treatments for fungal infections .

Wirkmechanismus

Benzene-1,2-diamine: exerts its effects primarily through its ability to form stable heterocyclic compounds. For example, in the formation of benzimidazoles, it undergoes cyclization reactions with carboxylic acids, facilitated by acid catalysis . The resulting benzimidazoles can interact with various biological targets, including enzymes and receptors, to exert their pharmacological effects .

Benzoic acid: acts as an antimicrobial agent by inhibiting the growth of bacteria and fungi. It disrupts microbial cell membranes and interferes with their metabolic processes . In organic synthesis, it acts as a benzoylating agent, facilitating the formation of benzoyl derivatives .

Vergleich Mit ähnlichen Verbindungen

Benzene-1,2-diamine: is similar to other aromatic diamines such as m-phenylenediamine and p-phenylenediamine. its ortho configuration makes it particularly useful in the synthesis of benzimidazoles .

Benzoic acid: is similar to other aromatic carboxylic acids like salicylic acid and phthalic acid. Its simplicity and effectiveness as a preservative make it unique among its counterparts .

Similar Compounds

m-Phenylenediamine: (Benzene-1,3-diamine)

p-Phenylenediamine: (Benzene-1,4-diamine)

Salicylic acid: (2-Hydroxybenzoic acid)

Phthalic acid: (Benzene-1,2-dicarboxylic acid)

Eigenschaften

CAS-Nummer |

63082-94-0 |

|---|---|

Molekularformel |

C13H14N2O2 |

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

benzene-1,2-diamine;benzoic acid |

InChI |

InChI=1S/C7H6O2.C6H8N2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);1-4H,7-8H2 |

InChI-Schlüssel |

RPYYEIZEOYBQTQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)

![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)

![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)

![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)

![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)